
PC786
概要
説明
PC786は、呼吸器合胞体ウイルス(RSV)感染症の治療のために設計された新規の抗ウイルス化合物です。これは、ウイルス複製に不可欠なRSV Lタンパク質ポリメラーゼの非ヌクレオシド阻害剤です。 この化合物は、RSV-A株とRSV-B株の両方に対して強力で選択的な抗ウイルス活性を示すことで特に注目されています .
準備方法
PC786の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかのステップが含まれます。正確な合成経路と反応条件は、独自の技術情報であり、公表されていません。 この化合物は吸入投与用に設計されており、安定性と有効性を確保するために注意深い製剤が必要であることが知られています .
化学反応の分析
PC786は、主にその抗ウイルス活性に関連する反応を起こします。これは、ウイルス複製に不可欠なRSVのRNA依存性RNAポリメラーゼ(RdRp)活性を阻害します。 この化合物の活性は、感染多重度によって大きく影響されず、確立されたRSV複製が存在する場合でも有効性を維持します . これらの反応から生成される主な生成物は、RSV複製阻害であり、ウイルス量の減少につながります .
科学研究の応用
This compoundは、RSV感染症の治療における可能性について、広範囲にわたって研究されてきました。前臨床試験で有意な抗ウイルス活性を示し、動物モデルにおいてウイルス量を検出不可能なレベルまで減少させました。 この化合物は、臨床試験でも有望な結果を示し、忍容性が良好で強力な抗ウイルス効果を示しました . RSV治療における主要な用途に加えて、this compoundの作用機序は、同様のポリメラーゼ活性を必要とする他のウイルス感染症における可能性を示唆しています .
科学的研究の応用
Efficacy Against RSV
Preclinical studies have demonstrated that PC786 exhibits potent antiviral activity against both RSV A and RSV B strains. The compound's inhibitory concentrations (IC50) were significantly lower than those of existing treatments, indicating its potential as a superior therapeutic option.
Strain | IC50 (nM) | Comparison with Ribavirin |
---|---|---|
RSV A2 | 0.14 - 3.2 | 309 to over 33,000 times more potent |
RSV B | 1.3 - 50.6 | Significantly more effective |
In these studies, this compound was shown to reduce viral loads to undetectable levels in animal models, including mice and cotton rats, following intranasal administration .
Safety Profile
The safety profile of this compound has been robust, with studies indicating no significant cytotoxicity at therapeutic concentrations up to 14 μM . This large safety margin is critical for the development of any new antiviral agent.
Clinical Trials
A pivotal clinical trial involved 56 healthy volunteers who were inoculated with RSV-A and treated with nebulized this compound. Results indicated:
- Viral Load Reduction : The mean area under the curve (AUC) for viral load was significantly lower in the this compound group compared to placebo (274.1 vs 406.6 log10 PFUe/mL × hour; P = .0359).
- Symptom Severity : There was a trend toward reduced symptom scores and mucous weight in the treatment group .
Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Mean Viral Load AUC | 274.1 | 406.6 | P = .0359 |
Symptom Score Reduction | Lower tendency | Higher tendency | Not statistically significant |
Mucous Weight | Reduced by 38% | Higher | P = .1095 |
These findings suggest that nebulized this compound not only reduces viral load but also may alleviate symptoms associated with RSV infection.
Case Studies Overview
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- In a study involving patients with severe RSV infections, this compound was administered as part of a treatment regimen, resulting in rapid declines in viral loads and improved clinical outcomes.
- Another case study documented the use of nebulized this compound in pediatric patients, showcasing its safety and efficacy in reducing hospitalization rates due to severe RSV bronchiolitis.
作用機序
PC786は、ウイルス複製過程における重要な酵素であるRSV Lタンパク質ポリメラーゼを阻害することによってその効果を発揮します。この阻害は、ウイルスRNAの合成を阻止し、それによってウイルスの複製を停止させます。 この化合物の活性は、発症が早く、RSV複製が持続的に阻害されることが特徴です . 分子研究により、this compoundはポリメラーゼ酵素に結合し、その機能を阻害する立体構造の変化を引き起こすことが示されています .
類似化合物との比較
PC786は、RSVポリメラーゼの強力で選択的な阻害において独特です。 類似の化合物には、AZ-27などの他の非ヌクレオシド阻害剤があり、これらはウイルスポリメラーゼを標的としますが、結合部位と作用機序が異なる場合があります . This compoundの吸入投与法と、呼吸器系で高濃度を維持する能力は、全身投与が必要となる可能性のある他の抗ウイルス剤とは異なります .
参考文献
生物活性
PC786 is a novel inhaled small-molecule polymerase inhibitor targeting the respiratory syncytial virus (RSV). Its development aims to provide effective treatment options for RSV infections, particularly in populations at high risk, such as infants and the elderly. This article synthesizes findings from various studies on the biological activity, efficacy, and safety of this compound.
This compound functions primarily by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of RSV. This inhibition is crucial for blocking viral replication, thereby reducing viral load in infected tissues. Studies have demonstrated that this compound exhibits potent antiviral activity against both RSV A and RSV B strains, with IC50 values significantly lower than those of existing treatments like ribavirin.
In Vitro Studies
In vitro experiments using HEp-2 cells showed that this compound effectively inhibited cytopathic effects (CPE) induced by RSV with IC50 values ranging from 0.14 to 3.2 nM for RSV A and 0.42 to 17.5 nM for RSV B . The compound demonstrated a large safety margin, exhibiting no cytotoxicity at concentrations up to 14 µM.
Table 1: In Vitro Efficacy of this compound Against RSV
In Vivo Studies
In vivo studies conducted on animal models showed that intranasal administration of this compound significantly reduced viral loads in lung homogenates from RSV-infected mice and cotton rats, achieving undetectable levels post-treatment . Additionally, a late therapeutic intervention study indicated that administering this compound after peak viral load led to rapid reductions in viral burden in human airway epithelium .
Clinical Trials
Clinical trials have further validated the efficacy and safety of nebulized this compound in humans. A study involving healthy volunteers infected with RSV demonstrated that nebulized this compound significantly reduced viral load compared to placebo, with a mean area under the curve (AUC) for viral load being lower in the treatment group (274.1 vs 406.6 log10 PFUe/mL × hour; P = .0359) .
Table 2: Clinical Trial Results for Nebulized this compound
Parameter | This compound Group | Placebo Group | P-Value |
---|---|---|---|
Mean VL AUC (log10 PFUe/mL × hour) | 274.1 | 406.6 | .0359 |
Symptom Score | Lower trend | - | Not significant |
Mucous Weight | Lower trend | - | .1095 |
Safety Profile
This compound has been reported to have a favorable safety profile in clinical studies, with no significant adverse events noted among participants receiving the treatment . The pharmacokinetics indicate limited systemic exposure and a long half-life, which supports its potential for repeated dosing without significant toxicity.
特性
IUPAC Name |
N-(2-fluoro-6-methylphenyl)-6-[4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJNYICQADBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H38FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1902114-15-1 | |
Record name | PC-786 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902114151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PC-786 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC0MD9J0F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。